Bis(1-aziridinyl) ketone
Description
Bis(1-aziridinyl) ketone is a nitrogen-containing compound characterized by a central ketone group flanked by two aziridinyl moieties. Aziridine, a three-membered heterocyclic ring (C₂H₄NH), imparts significant ring strain and reactivity to the molecule. This compound is primarily synthesized via reactions involving aziridine and ketones in the presence of catalysts like TiCl₄ and triethylamine . Its instability at room temperature, leading to decomposition into low-molecular-weight polyaziridines, underscores its reactive nature .
Structure
3D Structure
Properties
CAS No. |
64398-76-1 |
|---|---|
Molecular Formula |
C5H8N2O |
Molecular Weight |
112.13 g/mol |
IUPAC Name |
bis(aziridin-1-yl)methanone |
InChI |
InChI=1S/C5H8N2O/c8-5(6-1-2-6)7-3-4-7/h1-4H2 |
InChI Key |
XTSFUENKKGFYNX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1C(=O)N2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(1-aziridinyl) ketone typically involves the reaction of N,N-dimethylaziridine-2-carboxamides with organolithium reagents. The reaction is selective to the amide carbonyl at low temperatures (−78°C), yielding 2-aziridinyl ketones . Another method involves the aziridination of vinyl ketones using SESN3 in the presence of a Ru(CO)-salen complex, providing enantiopure aziridinyl ketones .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be adapted for industrial applications, focusing on optimizing reaction conditions and yields.
Chemical Reactions Analysis
Nucleophilic Addition Reactions
Aziridines are known for their susceptibility to nucleophilic attack due to the ring strain. Bis(1-aziridinyl) ketone can react with nucleophiles such as organolithium reagents, resulting in the formation of aziridinyl carbinols.
Example Reaction:
-
When treated with methyllithium, this compound yields symmetrical and unsymmetrical aziridinyl carbinols depending on the stoichiometry and the nature of the organolithium reagent used .
Ring Opening Reactions
The aziridine rings can undergo ring-opening reactions when exposed to various nucleophiles or under acidic/basic conditions.
Mechanism:
-
The reaction typically involves protonation of the nitrogen atom in the aziridine ring, followed by nucleophilic attack at the more substituted carbon atom, leading to the formation of open-chain products.
Reactions with Electrophiles
This compound can also react with electrophiles, such as alkyl halides or carbonyl compounds, leading to more complex structures.
Example Reaction:
-
In a study involving electrophilic additions, it was observed that this compound reacts with aldehydes or ketones under acidic conditions to form dioxane derivatives .
-
Research Findings and Data Tables
Recent studies have explored various reaction pathways for this compound, highlighting its versatility in organic synthesis.
Yield Variations
Experimental data indicate that yields can vary significantly based on reaction conditions such as temperature, solvent choice, and reagent stoichiometry. For instance, longer reaction times often lead to decreased yields due to side reactions .
This compound serves as a valuable intermediate in organic synthesis due to its unique structural features and reactivity patterns. Understanding its chemical reactions allows chemists to develop new synthetic pathways and materials. Ongoing research continues to unveil further applications and optimizations for utilizing this compound effectively in various chemical contexts.
Scientific Research Applications
Bis(1-aziridinyl) ketone has several applications in scientific research:
Industry: Its use in the synthesis of complex organic molecules makes it valuable in the pharmaceutical and agrochemical industries.
Mechanism of Action
The mechanism of action of bis(1-aziridinyl) ketone involves the nucleophilic ring-opening of the aziridine rings. The strained three-membered ring is highly reactive towards nucleophiles, leading to the formation of various products. The compound can also form aziridinium ions in the presence of protic or Lewis acids, which further react with nucleophiles .
Comparison with Similar Compounds
Bis(aziridinyl) Cycloalkanes
Compounds such as 1,1-Bis(aziridinyl)cyclopentane and 1,1-Bis(aziridinyl)cyclohexane share structural similarities with Bis(1-aziridinyl) ketone but differ in their core framework (cycloalkane vs. ketone). Key distinctions include:
- Synthetic Yields : Cyclopentane and cyclohexane derivatives are synthesized in higher yields (~20–30%) compared to ketone-based analogs, which are more challenging to isolate due to competing side reactions .
- Product Ratios: The ketone/TiCl₄ molar ratio and ketone ring size (C5–C8) critically influence product distribution. For example, cycloheptanone and cyclooctanone yield enamines (e.g., 1-N-aziridinylcycloheptene), while smaller ketones (C5–C6) predominantly form bis(aziridinyl) derivatives .
α-Azido Ketones
While α-azido ketones (e.g., RC(O)CH₂N₃) are structurally distinct, they share functional group versatility. Key comparisons include:
Aromatic and Piperidine-Based Ketones
Benzyl 1-methylpiperidin-2-yl ketone (C₁₄H₁₉NO) exemplifies a stable, six-membered piperidine-containing ketone. Differences include:
- Stability : The piperidine ring’s reduced strain confers higher thermal and chemical stability compared to aziridinyl analogs .
- Synthetic Utility : Piperidine derivatives are widely used in medicinal chemistry (e.g., alkaloid synthesis), whereas this compound’s reactivity restricts its use to niche industrial processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
